N-(3-{hydroxy[3-(trifluoromethyl)phenyl]methyl}-2-pyridinyl)-2,2-dimethylpropanamide - 866038-90-6

N-(3-{hydroxy[3-(trifluoromethyl)phenyl]methyl}-2-pyridinyl)-2,2-dimethylpropanamide

Catalog Number: EVT-2896984
CAS Number: 866038-90-6
Molecular Formula: C18H19F3N2O2
Molecular Weight: 352.357
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-{[4-({(3R)-1-Butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenyl]oxy}benzoic acid hydrochloride (873140)

Compound Description: 873140 is a potent noncompetitive allosteric antagonist of the CCR5 receptor. It exhibits potent antiviral effects against HIV-1 by blocking the binding of chemokines like MIP-1α (CCL3). Notably, 873140 blocks the calcium response effects of CCR5 activation by RANTES (CCL5) despite being an ineffectual antagonist of RANTES binding. []

Relevance: While 873140 shares the trifluoromethylphenyl moiety with N-(3-{hydroxy[3-(trifluoromethyl)phenyl]methyl}-2-pyridinyl)-2,2-dimethylpropanamide, it differs significantly in its core structure, incorporating a complex triazaspiro[5.5]undecane ring system. This comparison highlights the diversity of structures that can incorporate a trifluoromethylphenyl group and their diverse biological activities. []

Methyl 2-bromo-6-(trifluoromethyl)-3-pyridinecarboxylate (1)

Compound Description: This compound serves as a starting material in the synthesis of 1-methyl-7-(trifluoromethyl)-1H-pyrido[2,3-c][1,2]thiazin-4(3H)-one 2,2-dioxide. []

Relevance: Methyl 2-bromo-6-(trifluoromethyl)-3-pyridinecarboxylate shares the trifluoromethylpyridinyl core structure with N-(3-{hydroxy[3-(trifluoromethyl)phenyl]methyl}-2-pyridinyl)-2,2-dimethylpropanamide. This common motif suggests a potential starting point for the synthesis of the target compound or its analogs. []

N-3-pyridinyl-4-[[3-[[5-(trifluoromethyl)-2-pyridinyl]oxy]phenyl]methyl]-1-piperidinecarboxamide (PF-3845)

Compound Description: PF-3845 is a potent and selective inhibitor of fatty acid amide hydrolase (FAAH), the primary hydrolytic enzyme for the endocannabinoid N-arachidonoylethanolamine (AEA). PF-3845 produces antinociception in various pain models. [, ]

Relevance: PF-3845 exhibits significant structural similarity to N-(3-{hydroxy[3-(trifluoromethyl)phenyl]methyl}-2-pyridinyl)-2,2-dimethylpropanamide. Both compounds feature a trifluoromethylpyridinyl group linked to a phenyl ring, further connected to an amide moiety. The key difference lies in the presence of a piperidinecarboxamide group in PF-3845 instead of the dimethylpropanamide in the target compound. This structural similarity highlights the potential for these compounds to interact with similar targets or exhibit related biological activities. [, ]

N-[(1R,2R,4S)-bicyclo[2.2.1]hept-2-yl]-2-methyl-5-[4-(trifluoromethyl)phenyl]-4-pyrimidinamine (BHF177)

Compound Description: BHF177 is a GABAB receptor-positive modulator. It decreases nicotine self-administration and counteracts nicotine-induced enhancement of brain reward function in rats. BHF177 displays potential as a treatment for nicotine addiction. []

3-[3-[amino]propoxy]benzeneacetic acid hydrochloride (GW3965)

Compound Description: GW3965 is a partial liver-X-receptor (LXR) agonist. It induces the expression of the adipocyte differentiation-related protein (ADFP) gene in human primary hepatocytes. GW3965 demonstrates the potential for developing LXR-targeted therapies for metabolic disorders, including hepatic steatosis. []

Relevance: GW3965, although structurally distinct from N-(3-{hydroxy[3-(trifluoromethyl)phenyl]methyl}-2-pyridinyl)-2,2-dimethylpropanamide, shares the presence of a trifluoromethylphenyl group. In GW3965, this group is incorporated within a complex structure featuring benzeneacetic acid and diphenylethylamine moieties. This example further illustrates the versatility of trifluoromethylphenyl-containing compounds in drug development. []

4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]-N-[5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl]benzamide

Compound Description: This compound is an inhibitor of FLT-3, a receptor tyrosine kinase implicated in various cancers. It exhibits potential in the treatment of myelodysplastic syndromes, lymphomas, leukemias, and solid tumors. [, ]

Relevance: This FLT-3 inhibitor shares a significant structural resemblance with N-(3-{hydroxy[3-(trifluoromethyl)phenyl]methyl}-2-pyridinyl)-2,2-dimethylpropanamide. Both compounds feature a trifluoromethylphenyl group directly linked to a benzamide moiety. This structural similarity suggests they might possess overlapping biological activities or interact with similar targets. Notably, the FLT-3 inhibitor also incorporates a pyrimidinyl and a methylimidazolyl group, further contributing to its specific activity against FLT-3. [, ]

Properties

CAS Number

866038-90-6

Product Name

N-(3-{hydroxy[3-(trifluoromethyl)phenyl]methyl}-2-pyridinyl)-2,2-dimethylpropanamide

IUPAC Name

N-[3-[hydroxy-[3-(trifluoromethyl)phenyl]methyl]pyridin-2-yl]-2,2-dimethylpropanamide

Molecular Formula

C18H19F3N2O2

Molecular Weight

352.357

InChI

InChI=1S/C18H19F3N2O2/c1-17(2,3)16(25)23-15-13(8-5-9-22-15)14(24)11-6-4-7-12(10-11)18(19,20)21/h4-10,14,24H,1-3H3,(H,22,23,25)

InChI Key

DPTXGYQYEVVWMM-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)NC1=C(C=CC=N1)C(C2=CC(=CC=C2)C(F)(F)F)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.